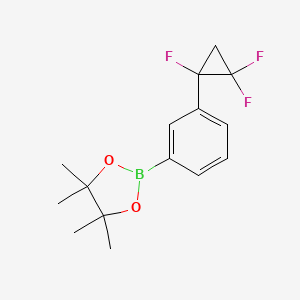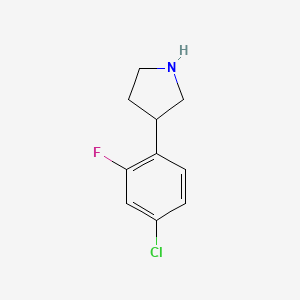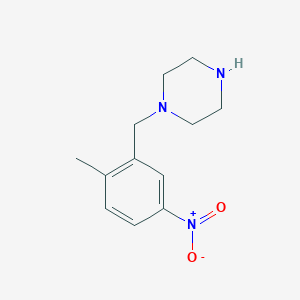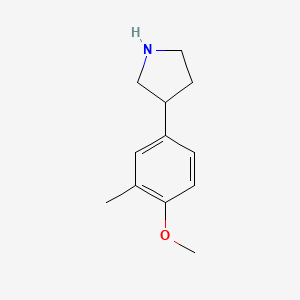
2,2-Dimethyl-2-(methylcarbamoyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2-(methylcarbamoyl)acetic acid is an organic compound with the molecular formula C6H11NO3 It is known for its unique structure, which includes a carbamoyl group attached to a dimethyl-substituted acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid typically involves the reaction of dimethylmalonic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(CH3)2C(CO2H)2 + CH3NCO → (CH3)2C(CO2H)(CONHCH3)
Industrial Production Methods
Industrial production of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-2-(methylcarbamoyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-2-(methylcarbamoyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2-(methylcarbamoyl)acetic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylacetic acid: Lacks the carbamoyl group, making it less reactive in certain reactions.
N-Methylcarbamoyl acetic acid: Similar structure but without the dimethyl substitution.
Uniqueness
2,2-Dimethyl-2-(methylcarbamoyl)acetic acid is unique due to the presence of both dimethyl and carbamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(methylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(2,5(9)10)4(8)7-3/h1-3H3,(H,7,8)(H,9,10) |
Clé InChI |
RAWYQBUMVYHAJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


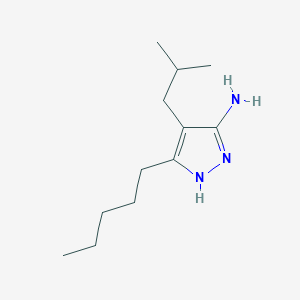


![(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane](/img/structure/B13528810.png)


![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)

